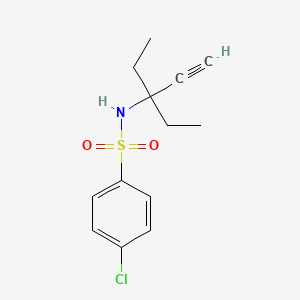
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide, also known as PD 173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1998 and has since been used in various scientific research studies to investigate its mechanism of action and effects.
Mécanisme D'action
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 acts as a competitive inhibitor of FGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. By inhibiting FGFR signaling, 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 has been shown to have significant effects on various cellular processes, including cell proliferation, differentiation, and survival. In vitro studies have demonstrated that 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can induce apoptosis and inhibit cell growth in various cancer cell lines. In vivo studies have also shown that 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 has several advantages as a tool compound for scientific research. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and validated as a specific inhibitor of FGFR signaling. However, there are also some limitations to the use of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074. It has relatively low potency compared to other FGFR inhibitors, and its effects may be cell type-specific. Additionally, its inhibitory effects may be reversible, which can limit its usefulness in long-term studies.
Orientations Futures
There are several potential future directions for the use of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 in scientific research. One area of interest is the development of more potent and specific FGFR inhibitors based on the structure of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074. Another potential direction is the investigation of the effects of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 on other cellular pathways and processes, such as angiogenesis and immune response. Additionally, 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 could be used in combination with other therapeutic agents to enhance its efficacy in cancer treatment.
Méthodes De Synthèse
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with diethyl propargylmalonate, followed by the reaction with sodium azide and reduction with lithium aluminum hydride. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. Aberrant activation of FGFR signaling has been implicated in the development and progression of various cancers, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
4-chloro-N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2S/c1-4-13(5-2,6-3)15-18(16,17)12-9-7-11(14)8-10-12/h1,7-10,15H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFLMFQVTVDPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

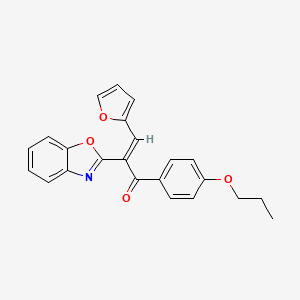
![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5494935.png)
![methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5494942.png)
![6-methyl-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5494948.png)
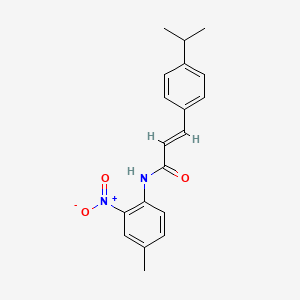
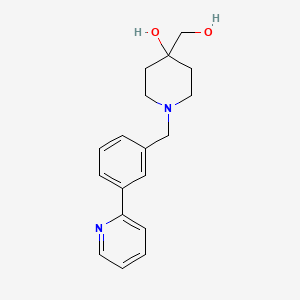
![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5494964.png)
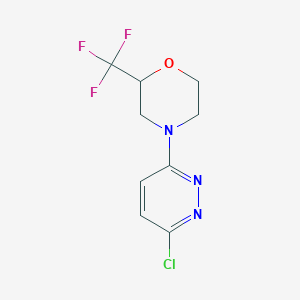

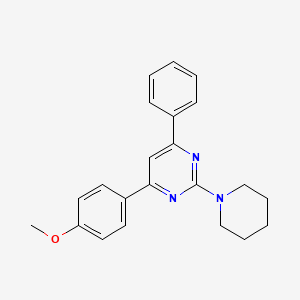
![N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5494989.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5495006.png)
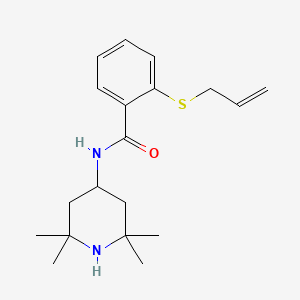
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid](/img/structure/B5495032.png)